molecular formula C9H6N2S B1267053 2-Methylbenzo[d]thiazole-6-carbonitrile CAS No. 42474-60-2

2-Methylbenzo[d]thiazole-6-carbonitrile

Cat. No.: B1267053
CAS No.: 42474-60-2
M. Wt: 174.22 g/mol
InChI Key: BSQUFWQEXRABMJ-UHFFFAOYSA-N
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Description

2-Methylbenzo[d]thiazole-6-carbonitrile is a heterocyclic compound that features a benzothiazole ring system with a methyl group at the second position and a cyano group at the sixth position

Biochemical Analysis

Biochemical Properties

2-Methylbenzo[d]thiazole-6-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One notable interaction is with monoamine oxidase (MAO) enzymes, particularly MAO-B. Studies have shown that this compound and its derivatives can inhibit MAO-B, which is crucial for the metabolism of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, potentially offering therapeutic benefits for neurodegenerative diseases such as Parkinson’s disease. Additionally, the compound’s interaction with other biomolecules, such as receptors and transporters, further underscores its biochemical significance.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of MAO-B affects the oxidative deamination of neurotransmitters, leading to altered cellular signaling and metabolic pathways . Furthermore, this compound has been observed to impact gene expression related to neurotransmitter synthesis and degradation, thereby influencing overall cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of MAO-B, inhibiting its enzymatic activity . This inhibition prevents the breakdown of neurotransmitters, resulting in increased neurotransmitter levels in the synaptic cleft. Additionally, this compound may interact with other enzymes and receptors, modulating their activity and leading to downstream effects on cellular function and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its inhibitory effects on MAO-B over extended periods . Degradation products and their potential effects on cellular function are still under investigation. Long-term studies have indicated that continuous exposure to this compound can lead to sustained changes in cellular metabolism and gene expression, highlighting the importance of understanding its temporal dynamics.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits MAO-B without causing significant adverse effects . At higher doses, toxic effects such as oxidative stress and cellular damage have been observed. These findings underscore the importance of dosage optimization to maximize therapeutic benefits while minimizing potential toxicity. Threshold effects and the compound’s therapeutic window are critical considerations for its application in clinical settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with MAO-B. The inhibition of MAO-B by this compound affects the metabolic flux of neurotransmitters, leading to altered levels of metabolites such as hydrogen peroxide, ammonia, and aldehydes . These changes in metabolite levels can have downstream effects on cellular function and overall metabolic homeostasis. Additionally, the compound may interact with other enzymes and cofactors, further influencing metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature allows it to cross cellular membranes easily, facilitating its distribution to various cellular compartments . Once inside the cell, this compound may interact with intracellular transporters and binding proteins, influencing its localization and accumulation. These interactions are crucial for its biological activity and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is primarily localized in the mitochondria, where MAO-B is predominantly found . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to the mitochondria. The mitochondrial localization is critical for its inhibitory effects on MAO-B and subsequent impact on cellular metabolism and signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary synthetic routes for 2-Methylbenzo[d]thiazole-6-carbonitrile involves a palladium-catalyzed Migita coupling reaction. This method utilizes a 2-iodophenyl N-acetamide precursor to construct the benzothiazole core. The reaction is followed by an intramolecular condensation of the intermediate thiophenol onto the N-acetyl group. To avoid the use of malodorous thiols, 2-ethylhexyl 3-mercaptopropionate is used as a nonsmelly, inexpensive thiol surrogate. The reaction is performed at 40°C with 0.1 mol% palladium catalyst, and the subsequent intramolecular cyclization step is promoted by the one-pot addition of DBU. This method yields this compound with excellent purity (99.7%) on a 2.0 kg scale .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for scalability and cost-effectiveness. The use of non-smelly thiol surrogates and dose-controlled addition of reagents ensures a robust and scalable process .

Chemical Reactions Analysis

Types of Reactions

2-Methylbenzo[d]thiazole-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

2-Methylbenzo[d]thiazole-6-carbonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylbenzothiazole
  • 6-Cyano-2-methylbenzothiazole
  • 2-Methyl-6-benzothiazolecarbonitrile

Uniqueness

2-Methylbenzo[d]thiazole-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable intermediate in various synthetic and industrial applications .

Properties

IUPAC Name

2-methyl-1,3-benzothiazole-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2S/c1-6-11-8-3-2-7(5-10)4-9(8)12-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQUFWQEXRABMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40195262
Record name 6-Benzothiazolecarbonitrile, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42474-60-2
Record name 6-Benzothiazolecarbonitrile, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042474602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Benzothiazolecarbonitrile, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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